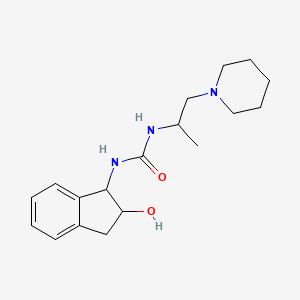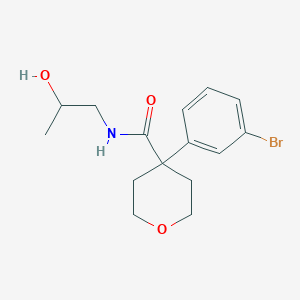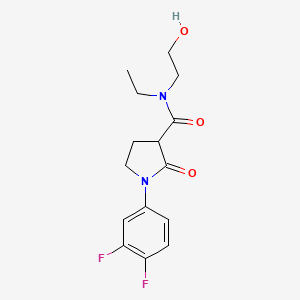![molecular formula C18H24N2O3 B6639600 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as HPPH or 4-(1-Hydroxy-4-piperidinyl)-1-(7-phenylheptan-3-one)-pyrrolidine-2-carboxamide.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone is not fully understood. However, it is believed that this compound interacts with certain proteins and alters their conformation, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone can have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and can also induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone in lab experiments is its high binding affinity for certain proteins. This makes it an ideal fluorescent probe for imaging biological tissues. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone. One area of research involves the development of new fluorescent probes based on this compound. Additionally, researchers are exploring the potential use of this compound in the treatment of cancer and other diseases. Finally, there is ongoing research to better understand the mechanism of action of this compound and its interactions with different proteins and enzymes.
Métodos De Síntesis
The synthesis of 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone is a multi-step process that involves the reaction of several chemical compounds. The initial step involves the reaction of 4-piperidone hydrochloride with 3-hydroxypiperidine in the presence of a base to form a piperidine intermediate. This intermediate is then reacted with 7-phenylheptan-3-one in the presence of a reducing agent to form 1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone.
Aplicaciones Científicas De Investigación
1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a fluorescent probe for imaging biological tissues. This compound has a high binding affinity for certain proteins and can be used to visualize their distribution and localization within cells.
Propiedades
IUPAC Name |
1-[2-(3-hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-15-8-4-10-19(13-15)18(23)16-9-5-11-20(16)17(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-16,21H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFQPQSDXPPKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)



![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639620.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)